molecular formula C22H25NO4S B2911990 1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-50-2

1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2911990
CAS RN: 877811-50-2
M. Wt: 399.51
InChI Key: TVCWPRTVZBEYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1’-(Mesitylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic compound with the molecular formula C14H19NO3S . It is a member of the spirocyclic class of compounds, which are characterized by two or more rings that share a single atom .


Synthesis Analysis

The synthesis of spirocyclic compounds like “1’-(Mesitylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one” often involves multi-component reactions . For instance, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones has been synthesized through regioselective multi-component azomethine dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of “1’-(Mesitylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one” is characterized by a spiro configuration, which is a bicycle connected by a single fully-substituted carbon atom . This structure is inherently highly 3-dimensional .

Mechanism of Action

Target of Action

The primary target of 1’-(Mesitylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one is Tryptase alpha/beta-1 . Tryptase is a type of protease enzyme that is most abundant in mast cells and has a role in inflammation and allergic responses.

Mode of Action

It is known to interact with its target, tryptase alpha/beta-1 . The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially influencing the inflammatory and allergic responses in which Tryptase alpha/beta-1 is involved.

Biochemical Pathways

Given its target, it is likely to be involved in pathways related to inflammation and allergic responses .

Result of Action

Given its target, it may have potential effects on inflammatory and allergic responses .

properties

IUPAC Name

1'-(2,4,6-trimethylphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-15-12-16(2)21(17(3)13-15)28(25,26)23-10-8-22(9-11-23)14-19(24)18-6-4-5-7-20(18)27-22/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCWPRTVZBEYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.